molecular formula C10H12ClNO B123296 5-(Chloromethyl)-2-phenyl-1,3-oxazolidine CAS No. 69157-36-4

5-(Chloromethyl)-2-phenyl-1,3-oxazolidine

Cat. No.: B123296
CAS No.: 69157-36-4
M. Wt: 197.66 g/mol
InChI Key: MYTJGIQZYJQZNI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-phenyl-1,3-oxazolidine is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloromethyl and phenyl groups in its structure imparts unique chemical properties that make it a valuable intermediate in organic synthesis.

Mechanism of Action

The mechanism of action would depend on the specific reactions that “5-(Chloromethyl)-2-phenyl-1,3-oxazolidine” undergoes. For instance, in the Blanc chloromethylation reaction, aromatic rings react with formaldehyde and hydrogen chloride to form chloromethyl arenes .

Safety and Hazards

While specific safety data for “5-(Chloromethyl)-2-phenyl-1,3-oxazolidine” is not available, similar compounds like 2-Chloro-5-(chloromethyl)thiophene are known to cause severe skin burns and eye damage, and may be toxic if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-phenyl-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl isocyanate with chloromethyl oxirane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-phenyl-1,3-oxazolidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the oxazolidine ring can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate,

Properties

IUPAC Name

5-(chloromethyl)-2-phenyl-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTJGIQZYJQZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(N1)C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297044
Record name 5-(chloromethyl)-2-phenyl-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69157-36-4
Record name NSC113414
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113414
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(chloromethyl)-2-phenyl-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLOROMETHYL-2-PHENYLOXAZOLIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

According to Carter and Blattacharye [J. Amer. Chem. Soc 75, 2503 (1953)], D,L-carnitine is obtained by reacting benzaldehyde, epichlorohydrin and ammonia in an organic solvent, the reaction product 2-phenyl-5-chloromethyloxazolidine is isolated and said compound is subsequently transformed into D,L-carnitine according to known techniques, with a yield of 20-25%.
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